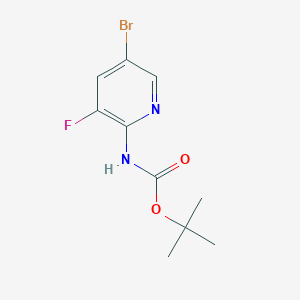
Tert-butyl 5-bromo-3-fluoropyridin-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-bromo-3-fluoropyridin-2-ylcarbamate is a chemical compound that belongs to the class of fluorinated pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring using fluorinating agents such as tetra-n-butylammonium fluoride (TBAF) and sulfuric acid as a catalyst . The bromine atom is then introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-bromo-3-fluoropyridin-2-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other substituents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents: TBAF, sulfuric acid
Brominating Agents: Bromine, NBS
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidation states and derivatives of the compound .
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 5-bromo-3-fluoropyridin-2-ylcarbamate is used as a building block for the synthesis of more complex fluorinated pyridines and other heterocyclic compounds . Its unique chemical properties make it valuable for developing new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmacological agent. Fluorinated pyridines are known for their biological activity, and this compound may exhibit similar properties, making it a candidate for drug development and other therapeutic applications .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals . Its unique chemical properties make it valuable for developing new products with enhanced performance and stability.
Mechanism of Action
The mechanism of action of Tert-butyl 5-bromo-3-fluoropyridin-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s fluorine and bromine atoms can influence its binding affinity and selectivity for various biological targets, such as enzymes and receptors . These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoropyridine
- 3-Bromo-5-fluoropyridine-2-carboxylic acid
- 2-(Pyridin-2-yl) Pyrimidine Derivatives
Uniqueness
Tert-butyl 5-bromo-3-fluoropyridin-2-ylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for various applications compared to other similar compounds .
Properties
Molecular Formula |
C10H12BrFN2O2 |
|---|---|
Molecular Weight |
291.12 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
SYXJZMVDSCLULC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















